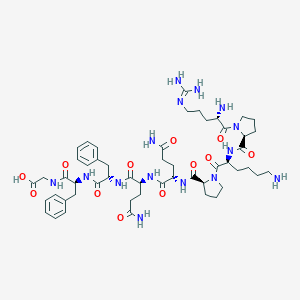
Siyry
Vue d'ensemble
Description
Siyry is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and inflammation. This compound is a promising candidate for drug development due to its unique mechanism of action and minimal side effects. In
Applications De Recherche Scientifique
Irradiation Performance in Nuclear Reactors
Silicon-alloyed pyrocarbon (Si-PyC) shows promise as a coating material for fuel particles in high-temperature gas-cooled nuclear reactors. It offers superior retention of fission products from bred U-233 compared to standard pyrocarbon (PyC) coatings, with significantly lower diffusion coefficients. However, Si-PyC does not significantly improve mechanical performance under irradiation compared to PyC, thus its use is limited to thorium-based fertile fuels with BISO coating designs, not uranium-based fissile fuels (Bullock, 1983).
Electrochemical Sensors
A new fabrication process for polypyrrole/silicon nitride (PPy/Si3N4) hybrid materials was developed for potential use as transducers in electrochemical sensors. These sensors have applications in environmental and biomedical fields. The process involves oxidative polymerization of pyrrole on a Si/SiO2/Si3N4 substrate, improving the adhesion of PPy layer to the Si3N4 surface, resulting in substrates with high PPy adhesion and good electrical conductivity (Nessark et al., 2017).
Marine Mammal Ecology
Stable isotope analysis (SIA) has been extensively used to study marine mammal ecology, providing insights into their diet, habitat use, movement, and physiology. SIA is particularly useful for species in habitats or undergoing migrations that make direct observation difficult. This method also supports research in ecotoxicology and paleoecology of marine mammals (Newsome, Clementz, & Koch, 2010).
Scientific Experiment Reproducibility
Computing techniques in scientific research, particularly in silico experiments, play a crucial role in ensuring reproducibility. Reproducibility is essential for validating scientific methods and results, leading to improved productivity and quality in data analysis. Cloud infrastructure can greatly aid in preserving programs and data necessary for reproducing experiments (Oliveira, Oliveira, & Mattoso, 2017).
Scientific Inquiry in Education
The Views About Scientific Inquiry (VASI) questionnaire is a tool for assessing learners' views on scientific inquiry, helping educators understand how students perceive essential aspects of scientific inquiry. This understanding can inform further research efforts and classroom practices in science education (Lederman et al., 2014).
Silicon Nitride in Glass Fiber Treatment
Silane treatment of E-Glass fibers using pyrolysis gas chromatography coupled with FTIR has been investigated, highlighting its application in enhancing the properties of glass fibers for various industrial uses (Nishio, Ikuta, & Okabayashi, 1991).
Molecular Screening with PyRx
PyRx, an open-source software, is utilized for virtual molecular screening in computer-aided drug design. It's used for docking small-molecule libraries to macromolecules, playing a significant role in identifying lead compounds with desired biological functions (Dallakyan & Olson, 2015).
Scientific Inquiry Learning in Weather Education
The effectiveness of scientific inquiry-based learning environments, like those involving a "campus weather station", has been explored. This approach enhances students' scientific inquiry abilities and is supported by a conducive learning environment (Qingchao, Xiufang, & Guangyan, 2008).
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N11O13/c1-5-28(4)42(61-43(67)35(51)26-62)48(72)60-39(24-31-12-18-34(65)19-13-31)46(70)57-36(7-6-20-54-50(52)53)45(69)59-38(23-30-10-16-33(64)17-11-30)47(71)58-37(22-29-8-14-32(63)15-9-29)44(68)55-25-41(66)56-40(49(73)74)21-27(2)3/h8-19,27-28,35-40,42,62-65H,5-7,20-26,51H2,1-4H3,(H,55,68)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,72)(H,61,67)(H,73,74)(H4,52,53,54)/t28-,35-,36-,37-,38-,39-,40-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOVKZJFXNTSR-KRKATAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332202 | |
| Record name | 1g6r | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178561-37-0 | |
| Record name | 1g6r | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




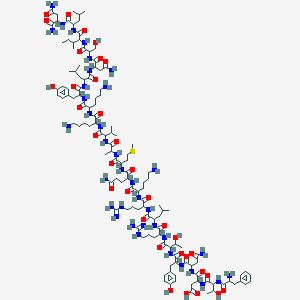
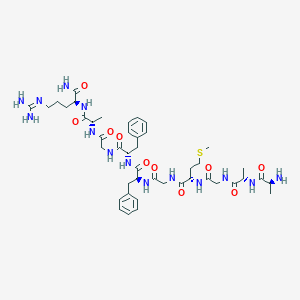
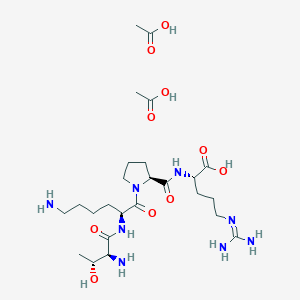

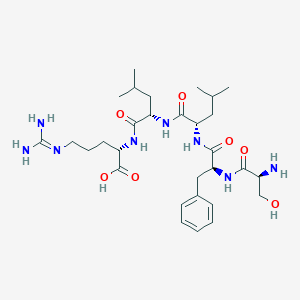
![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)
